molecular formula C18H20BrN B1392458 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide CAS No. 891503-79-0

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide

Cat. No. B1392458
M. Wt: 330.3 g/mol
InChI Key: XQNGBNKGPFPTIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide” is a chemical compound with the molecular formula C18H20N.Br . It’s a product offered by BOC Sciences, a provider of special chemicals .

Scientific Research Applications

Photovoltaic and Photoelectric Applications

  • Dye-Sensitized Solar Cells : Compounds similar to 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide have been used as sensitizers in dye-sensitized solar cells to improve photoelectric conversion efficiency. A study demonstrated that these compounds can generate high power conversion efficiency under specific illumination conditions, indicating their potential in solar energy applications (Wu et al., 2009).

  • Photoelectric Conversion Properties : Another study investigated the photophysical and electrochemical properties of hemicyanine dyes related to this compound. The absorption spectra and the subsequent photoelectric conversion yield were significantly enhanced when these dyes were adsorbed onto a TiO2 electrode (Yao et al., 2003).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Indolium-based ionic liquids, closely related to the compound , have been synthesized and characterized for their inhibitory effects on the corrosion of mild steel in acidic medium. These compounds showed a significant ability to prevent corrosion, dependent on their structure (Ahmed et al., 2019).

Fluorescent Probing and Imaging

  • Ratiometric Fluorescence Probe : A study developed a fluorescent probe based on benz[e]indolium for monitoring cyanide ion in live cells. This probe exhibited high selectivity and sensitivity for cyanide sensing, demonstrating its potential for environmental and biological monitoring (Chao et al., 2016).

  • Benzoyl Peroxide Detection and Imaging : A near-infrared fluorescence probe was developed using an indolium-based compound for detecting benzoyl peroxide in samples and for fluorescence imaging in living cells and zebrafish. This highlights its potential in medical and environmental applications (Tian et al., 2017).

properties

IUPAC Name

1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNGBNKGPFPTIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 2
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 3
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 4
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 5
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 6
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide

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